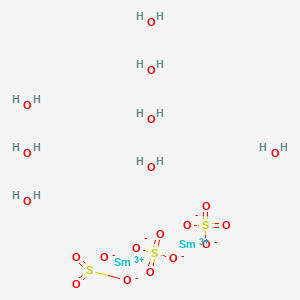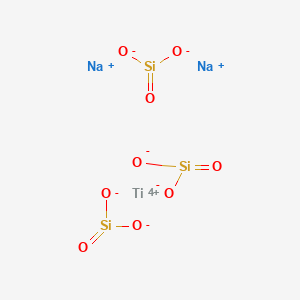
Samarium(III) sulfate octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(III) sulfate octahydrate, also known as disamarium trisulfate octahydrate, is a compound with the molecular formula Sm2(SO4)3 · 8H2O and a molecular weight of 733.03 . It appears as a light yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of Samarium(III) sulfate octahydrate consists of two samarium ions (Sm+3), three sulfate ions (SO4-2), and eight water molecules . The InChI Key for this compound is LVSITDBROURTQX-UHFFFAOYSA-H .Physical And Chemical Properties Analysis
Samarium(III) sulfate octahydrate is a solid with a density of 2.93 g/mL at 25 °C . It is sparingly soluble in water .Aplicaciones Científicas De Investigación
High-Purity Salts
Samarium(III) sulfate octahydrate is used as a high-purity salt . High-purity salts are essential in various scientific research fields, including chemistry, materials science, and environmental science.
Catalyst
Samarium(III) sulfate octahydrate serves as a catalyst . In chemistry, catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.
Laser Applications
Samarium is used in laser applications . Specifically, it’s used in filter glass on Nd:YAG solid state lasers. Nd:YAG (Neodymium-doped Yttrium Aluminum Garnet) is a crystal that is used as a lasing medium for solid-state lasers.
Dielectric Properties
Samarium(III) sulfate octahydrate is noted for its dielectric properties . Dielectric materials are insulating materials that can be polarized by an applied electric field. When a dielectric material is placed in an electric field, electric charges do not flow through the material, instead, they slightly shift from their average equilibrium positions causing dielectric polarization.
Formation of Stable Titanate Compounds
Samarium forms stable titanate compounds . These compounds have useful dielectric properties, making them valuable in the field of electronics and communications.
Research Use Only (RUO)
Samarium(III) sulfate octahydrate is labeled as “Research Use Only” (RUO) . This means it’s primarily intended for in vitro diagnostic use and scientific research, not for therapeutic or diagnostic use in humans or animals.
Safety and Hazards
Samarium(III) sulfate octahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
Propiedades
IUPAC Name |
samarium(3+);trisulfate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAFVHZPBSARB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Sm2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13465-58-2 |
Source


|
| Record name | Samarium(III) sulfate octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

